11-Aminoundecanoic acid is a linear, 11-carbon ω-amino acid serving as the primary monomer for the synthesis of Nylon 11 (Polyamide 11). Commercially derived from renewable castor oil via the pyrolysis of ricinoleic acid, this bifunctional monomer features an amine group and a carboxylic acid group that enable direct melt polycondensation. The resulting long-chain aliphatic polyamide is characterized by low amide group density, which translates to exceptional chemical resistance, minimal moisture absorption, and robust low-temperature impact strength. For industrial procurement, 11-aminoundecanoic acid is evaluated as a high-performance, bio-based alternative to petrochemical-derived nylon precursors, offering a unique balance of mechanical toughness and thermal stability for demanding extrusion, molding, and additive manufacturing applications [1].
Substituting 11-aminoundecanoic acid with its closest in-class analog, 12-aminododecanoic acid (or its lactam derivative, laurolactam), fundamentally alters both the thermal profile and the functional properties of the resulting polymer. Because 11-aminoundecanoic acid possesses an odd number of carbon atoms, its polycondensation yields a polymer matrix with highly directional hydrogen bonding, forming an α-phase crystalline structure that imparts piezoelectric properties and a higher melting point (~185–193 °C)[1]. In contrast, the even-carbon chain of 12-aminododecanoic acid forms a γ-phase structure with lower thermal resistance (~170–178 °C) and no intrinsic piezoelectricity. Furthermore, replacing 11-aminoundecanoic acid with short-chain precursors like caprolactam (Nylon 6) drastically increases the amide density, leading to a threefold increase in moisture absorption and subsequent dimensional instability in humid environments [2].
When evaluating long-chain polyamides for high-temperature service, the monomer selection dictates the thermal ceiling. Polymers derived from 11-aminoundecanoic acid exhibit a melting point range of 185–193 °C, significantly outperforming those synthesized from 12-aminododecanoic acid, which melt at 170–178 °C [1]. This elevated thermal resistance allows the resulting PA11 to maintain mechanical integrity in hotter operating environments, such as under-the-hood automotive applications, while still providing the flexibility inherent to long-chain nylons.
| Evidence Dimension | Polymer Melting Point (Tm) |
| Target Compound Data | 185–193 °C (PA11 from 11-aminoundecanoic acid) |
| Comparator Or Baseline | 170–178 °C (PA12 from 12-aminododecanoic acid) |
| Quantified Difference | +15 °C higher melting threshold |
| Conditions | Differential Scanning Calorimetry (DSC) of polymerized resins |
Enables the procurement of a flexible, long-chain polyamide that can survive higher continuous service temperatures than PA12 alternatives.
The synthesis of polyamides from cyclic lactams requires a hydrolytic ring-opening initiation step before polymerization can occur. In contrast, 11-aminoundecanoic acid is a linear ω-amino acid that undergoes direct melt polycondensation[1]. Because the monomer is already in the amino acid state, it self-condenses at 215–220 °C under vacuum, eliminating the need for complex ring-opening kinetics and ensuring a stoichiometrically balanced AB-type system [2]. This streamlines the industrial polymerization workflow and reduces batch-to-batch variability.
| Evidence Dimension | Polymerization Initiation Requirement |
| Target Compound Data | Direct melt polycondensation (no ring-opening required) |
| Comparator Or Baseline | Laurolactam / Caprolactam (requires hydrolytic ring-opening) |
| Quantified Difference | Elimination of 1 distinct catalytic initiation step |
| Conditions | Industrial melt polymerization at 215–250 °C |
Simplifies manufacturing processes and reduces reactor time by bypassing the ring-opening phase required for lactam-based nylon precursors.
The long 11-carbon aliphatic chain of 11-aminoundecanoic acid significantly reduces the amide group density in the final polymer compared to short-chain precursors like caprolactam. This structural feature limits equilibrium moisture absorption to approximately 0.9–1.2%, whereas Nylon 6 absorbs 2.5–3.5% under identical conditions [1]. Consequently, parts manufactured from 11-aminoundecanoic acid exhibit less than 0.3% linear shrinkage after conditioning, compared to 1.5–2.0% for Nylon 6, preventing plasticization-induced creep and dimensional warping [1].
| Evidence Dimension | Equilibrium Moisture Absorption |
| Target Compound Data | 0.9–1.2% |
| Comparator Or Baseline | 2.5–3.5% (Caprolactam / Nylon 6) |
| Quantified Difference | ~65% reduction in moisture uptake |
| Conditions | 23 °C, 50% Relative Humidity (RH) |
Prevents swelling and loss of mechanical strength in fluid-handling and pneumatic components exposed to humid environments.
In the context of sustainable material procurement, 11-aminoundecanoic acid is distinguished by its 100% bio-based origin, synthesized via the pyrolysis and hydrobromination of ricinoleic acid extracted from castor oil [1]. Its primary market substitute, 12-aminododecanoic acid (and its lactam derivative), is overwhelmingly produced from petrochemical butadiene[2]. This allows manufacturers to drastically reduce the Scope 3 carbon footprint of their engineered plastics without sacrificing the high-performance characteristics of long-chain aliphatic polyamides.
| Evidence Dimension | Renewable Carbon Content |
| Target Compound Data | 100% bio-based (Castor oil derivative) |
| Comparator Or Baseline | 0% bio-based (Petrochemical butadiene derivative) |
| Quantified Difference | 100% shift from fossil to renewable feedstock |
| Conditions | Commercial monomer production pathways |
Provides a drop-in high-performance polymer precursor that meets strict corporate sustainability and renewable material mandates.
The odd-numbered carbon backbone of 11-aminoundecanoic acid forces the resulting polymer chains into an α-phase crystalline lattice where hydrogen bonds align directionally. This imparts significant intrinsic piezoelectric and ferroelectric properties to the material [1]. In contrast, the even-numbered 12-aminododecanoic acid forms a γ-phase crystal structure where dipole moments cancel out, resulting in no inherent piezoelectricity [2]. This unique electroactive behavior makes 11-aminoundecanoic acid the exclusive choice among commercial aliphatic nylons for sensor and actuator integration.
| Evidence Dimension | Crystalline Phase and Electroactivity |
| Target Compound Data | α-phase (Directional hydrogen bonding, Piezoelectric) |
| Comparator Or Baseline | γ-phase (Anti-parallel dipoles, Non-piezoelectric) |
| Quantified Difference | Presence vs. absence of intrinsic piezoelectric strain constants |
| Conditions | Quenched and stretched (QS) polymer films |
Unlocks the ability to manufacture flexible, low-cost sensors and energy-harvesting components directly from the bulk polymer.
The combination of a higher melting temperature (vs. PA12) and ultra-low moisture absorption (vs. PA6) makes 11-aminoundecanoic acid the premier precursor for automotive fuel lines, pneumatic brake tubing, and cooling circuits. It provides the necessary dimensional stability and thermal resilience required for under-the-hood environments [1].
As a 100% bio-based monomer, it is polymerized into PA11 powders for Selective Laser Sintering (SLS). It provides a high-toughness, sustainable alternative to petrochemical PA12 powders, offering superior impact resistance and a higher thermal operating window for functional prototyping [1].
The unique odd-carbon α-phase crystallinity enables the production of flexible, fatigue-resistant piezoelectric films. It is the optimal precursor for wearable sensors, acoustic transducers, and triboelectric nanogenerators where traditional piezoceramics are too brittle[2].
The extremely low amide density prevents hydrolysis and chemical degradation in harsh subsea environments. The streamlined polycondensation process allows for the efficient production of high-molecular-weight grades required for the extrusion of robust, continuous offshore umbilicals and flowlines [1].